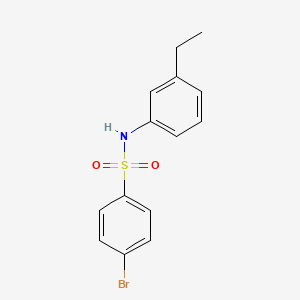
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate, also known as NBD-Ac, is a fluorescent probe used in scientific research. It is a small molecule that can be synthesized in the lab and has various applications in biochemical and physiological studies.
Mecanismo De Acción
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a fluorescent molecule that can be excited by light at a wavelength of 465 nm. Upon excitation, the molecule emits light at a wavelength of 540 nm. The intensity of the emitted light is proportional to the concentration of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in the sample. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be used to monitor changes in fluorescence intensity that occur as a result of biochemical and physiological processes.
Biochemical and physiological effects:
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that can be used in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at low concentrations and in complex biological samples. Another advantage is its versatility, as it can be used to label a wide range of biomolecules. However, 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has some limitations, including photobleaching, which can affect the accuracy of fluorescence measurements. It is also sensitive to pH changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in scientific research. One potential application is in the development of new biosensors for disease diagnosis and drug discovery. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can also be used to study the dynamics of protein-protein interactions and enzyme activity in living cells. Additionally, 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be used to label and track biomolecules in real-time, providing insights into cellular processes.
Métodos De Síntesis
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be synthesized using a reaction between 2-nitrobenzaldehyde and 2-aminophenol, followed by acetylation with acetic anhydride. The reaction yields a yellow powder that is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is widely used as a fluorescent probe in scientific research. It can be used to study protein-protein interactions, enzyme activity, and membrane dynamics. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is also used to label biomolecules for imaging and detection purposes.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)23-12-5-6-13-14(8-12)17-15(24-16(13)20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHVKNRXLAQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)

![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)